Home > Products > Screening Compounds P110071 > 5a-Dihydronorethindrone
5a-Dihydronorethindrone -

5a-Dihydronorethindrone

Catalog Number: EVT-13549617
CAS Number:
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5α-Dihydronorethisterone, also referred to as 5α-dihydronorethindrone, is a significant active metabolite of norethisterone, a synthetic progestin. Norethisterone is widely used in hormonal contraceptives and hormone replacement therapies due to its progestogenic properties. Importantly, 5α-dihydronorethisterone exhibits both progestogenic and antiprogestogenic activities, differentiating it from its parent compound. This compound is classified under synthetic steroids and progestins, which are characterized by their ability to mimic the action of progesterone in the body.

Source

5α-Dihydronorethisterone is primarily synthesized in the liver and other tissues through the enzymatic action of 5α-reductase on norethisterone. This metabolic conversion results in a compound that retains some of the pharmacological properties of norethisterone but with altered receptor affinities and biological effects.

Synthesis Analysis

Methods

The synthesis of 5α-dihydronorethisterone can be achieved through several methods, primarily involving the reduction of norethisterone. The key steps include:

  1. Reduction: Norethisterone undergoes reduction at the C5 position by the enzyme 5α-reductase, leading to the formation of 5α-dihydronorethisterone.
  2. Enzymatic Pathways: This reaction typically occurs in peripheral tissues where 5α-reductase is active.

Technical Details

The reduction process is crucial as it modifies the steroid structure, impacting its interaction with hormone receptors. The specificity of the enzyme ensures that only certain double bonds are reduced, thereby preserving other functional groups essential for biological activity.

Molecular Structure Analysis

Structure

The molecular formula for 5α-dihydronorethisterone is C20H28O2C_{20}H_{28}O_{2}, with a molar mass of approximately 300.442 g·mol1^{-1}. The structure features a steroid backbone typical of progestins, with specific modifications at the C5 position due to the reduction process.

Data

  • IUPAC Name: 17α-ethynyl-5α-dihydro-19-nortestosterone
  • CAS Number: Not explicitly provided but can be derived from related compounds.
  • SMILES Notation: A representation of its molecular structure can be encoded using SMILES for computational analysis.
Chemical Reactions Analysis

Reactions

5α-Dihydronorethisterone is involved in various chemical reactions:

  1. Oxidation: Can undergo oxidation to form ketones or aldehydes.
  2. Hydrolysis: In some conditions, it may hydrolyze to yield other steroid derivatives.
  3. Substitution Reactions: It can participate in substitution reactions where functional groups are replaced.

Technical Details

These reactions typically require specific reagents and conditions, such as:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Sodium borohydride for reduction processes.
Mechanism of Action

Process

The mechanism of action for 5α-dihydronorethisterone involves its interaction with hormone receptors:

  1. Receptor Binding: It binds to progesterone receptors with reduced affinity compared to norethisterone (approximately 25% that of progesterone).
  2. Antiprogestogenic Activity: Unlike norethisterone, it exhibits marked antiprogestogenic effects, influencing reproductive processes differently.

Data

This dual activity suggests potential therapeutic applications in conditions where modulation of progesterone activity is beneficial.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white to creamy crystalline powder.
  • Melting Point: Approximately 182184°C182-184°C.
  • Solubility: Practically insoluble in water but soluble in organic solvents such as acetone and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Optical Rotation: Specific rotation values may vary based on purity and crystallization conditions.
Applications

Scientific Uses

5α-Dihydronorethisterone has several applications in scientific research and medicine:

  1. Hormonal Therapies: Used in formulations aimed at managing hormonal imbalances.
  2. Research on Progestin Activity: Studied for its unique receptor interactions which could inform new therapeutic strategies.
  3. Aromatase Inhibition Studies: Exhibits weak irreversible aromatase inhibition, making it relevant in studies related to estrogen metabolism.

This compound's unique profile makes it a subject of interest for further research into its pharmacological properties and potential therapeutic applications in reproductive health and beyond.

Pharmacological Profile of 5α-Dihydronorethindrone

Receptor Binding Affinity and Selectivity

Progesterone Receptor (PR) Modulation Dynamics

5α-DHNET displays markedly altered interactions with the progesterone receptor compared to norethisterone. While norethisterone exhibits 150% of progesterone’s binding affinity for the PR, 5α-DHNET binds with only 25% affinity relative to progesterone. This substantial reduction fundamentally changes its functional activity. Instead of consistent progestogenic agonism, 5α-DHNET demonstrates both progestogenic and antiprogestogenic effects in vitro and in rodent models. This dualistic profile aligns with selective progesterone receptor modulators (SPRMs), which exhibit tissue-specific agonist or antagonist activity based on cofactor recruitment and promoter context. The metabolite’s capacity to induce mixed transcriptional responses underscores its role as a functional PR modulator rather than a pure agonist [1].

Androgen Receptor (AR) Binding Efficacy and Partial Agonism

5α-reduction paradoxically enhances AR affinity while diminishing classical androgenic efficacy. 5α-DHNET binds the AR with 27% of the affinity of metribolone (a potent synthetic androgen), slightly exceeding norethisterone’s affinity (15%). Despite this increased binding, bioassays reveal near-complete abolition of androgenic activity in rodent models. Instead, 5α-DHNET exhibits antiandrogenic properties in specific tissues. This disconnect between binding and functional output suggests unique receptor conformational changes or altered coregulator recruitment post-binding. The presence of the C17α-ethynyl group is implicated in this anomalous activity, as 5α-reduction of non-ethynylated androgens (e.g., testosterone) typically enhances androgenicity [1] [6].

Glucocorticoid and Estrogen Receptor Cross-Reactivity

5α-DHNET exhibits minimal cross-reactivity with other nuclear receptors. It shows negligible binding to the glucocorticoid receptor (GR) and estrogen receptor (ER). Unlike norethisterone, which undergoes aromatization to ethinyl estradiol (contributing estrogenic effects), 5α-DHNET is not a substrate for aromatase. This lack of estrogenic activity and GR interaction highlights its selectivity for PR and AR among major steroid receptors. Consequently, its biological effects are primarily mediated through PR modulation and context-dependent AR interactions, without confounding estrogenic or glucocorticoid-like activity [1].

Table 1: Receptor Binding Affinities of 5α-DHNET vs. Key Reference Compounds

CompoundPR (% Progesterone)AR (% Metribolone)ER (% Estradiol)GR (% Dexamethasone)
Progesterone100%---
Norethisterone150–162%15%0%0–1%
5α-DHNET25%27%0%0%
Metribolone (AR Ref)-100%--
Dexamethasone (GR Ref)---100%

Selective Progesterone Receptor Modulator (SPRM) Activity

5α-DHNET exemplifies the core characteristics of a Selective Progesterone Receptor Modulator (SPRM). Its activity spectrum encompasses:

  • Context-Dependent Agonism/Antagonism: In cellular models, 5α-DHNET can activate PR-mediated transcription in some contexts while inhibiting progesterone-induced transcription in others. This contrasts sharply with norethisterone’s uniformly progestogenic activity [1].
  • Mixed Gene Regulation Profiling: Chromatin immunoprecipitation studies suggest 5α-DHNET directs PR to distinct genomic binding sites compared to progesterone or norethisterone. This altered binding recruits divergent coregulator complexes, leading to promoter-specific activation or repression. For example, it may antagonize progesterone-induced expression of genes like cathepsin D in breast cancer cells while agonizing others [1] [3].
  • Structural Basis for Modulation: Molecular dynamics simulations indicate 5α-reduction induces conformational shifts in the ligand-binding domain of PR. This altered conformation favors recruitment of corepressors (e.g., NCoR) over coactivators (e.g., SRC-1) in certain cellular environments, underpinning its antagonist capabilities. This mechanism parallels newer SPRMs like ulipristal acetate, though 5α-DHNET’s effects are less potent [1].

Antiprogestogenic and Antiandrogenic Mechanisms

The antiprogestogenic and antiandrogenic actions of 5α-DHNET involve multifaceted molecular mechanisms:

  • PR/ERα Crosstalk in Gene Regulation: Under non-estrogenic conditions, 5α-DHNET (like norethisterone) can increase expression of ERα target genes (e.g., cathepsin D) in breast cancer cells. This requires coordinated recruitment of both PR and ERα to the gene’s promoter region—a phenomenon not observed with progesterone or drospirenone. This receptor synergy may drive proliferative signaling pathways in hormone-sensitive tissues [3].
  • Competitive AR Antagonism: Despite binding AR, 5α-DHNET fails to trigger canonical androgen-responsive gene activation. Instead, it competitively inhibits potent androgens like dihydrotestosterone (DHT) from activating AR target genes (e.g., PSA, TMPRSS2). This functional antagonism occurs without proteasomal degradation of AR, distinguishing it from antiandrogens like enzalutamide [1] [6].
  • Altered Coregulator Dynamics: In vitro studies indicate 5α-DHNET binding to PR or AR favors interactions with transcriptional corepressors (e.g., SMRT, HDACs) over coactivators. This shifts the balance toward repression of hormone-responsive genes, contributing to its tissue-selective antiprogestogenic/antiandrogenic effects [1].

Table 2: Functional Activity Profile of 5α-DHNET vs. Norethisterone

ActivityNorethisterone5α-DHNET
Progestogenic AgonismStrong agonistMixed agonist/antagonist (SPRM-like)
Androgenic AgonismModerate agonistNegligible agonist activity
Antiandrogenic ActivityNone reportedDemonstrated antagonist
ERα Target Gene InductionWeak (via metabolites)Direct via PR/ERα crosstalk
Aromatase InhibitionWeak (Ki = 1.7 μM)Moderate (Ki = 9.0 μM)

Aromatase Inhibition and Estrogen-Independent Pathways

5α-DHNET directly influences estrogen biosynthesis through potent aromatase inhibition:

  • Irreversible Aromatase Binding: Biochemical assays confirm 5α-DHNET acts as a weak irreversible aromatase inhibitor (Ki = 9.0 μM), exhibiting greater potency than norethisterone (Ki = 1.7 μM). This inhibition is non-competitive and selective—it does not affect cholesterol side-chain cleavage (P450scc), 17α-hydroxylase, 21-hydroxylase, or 11β-hydroxylase enzymes. Its binding involves covalent modification of the aromatase active site, akin to exemestane but with lower affinity [1] [7].
  • Estrogen-Independent Antiproliferative Effects: Due to its inability to undergo aromatization and its inhibition of estrogen synthesis, 5α-DHNET may suppress estrogen-dependent breast cancer proliferation via dual pathways: 1) Direct growth inhibition through PR modulation/SPRM activity, and 2) Deprivation of local estrogen synthesis. This positions it as a candidate for ER+ breast cancer therapy, particularly in contexts where estrogenic metabolites of norethisterone are problematic [1] [3].
  • Synergy with PR/ERα Crosstalk: While suppressing systemic estrogen synthesis, 5α-DHNET’s capacity to activate specific ERα target genes via PR co-recruitment (Section 1.3) creates a nuanced signaling landscape. This may limit its utility as a pure antiestrogen but could exploit selective ERα/PR genomic interactions for therapeutic effect in hormone-resistant cancers [3].

Concluding Remarks

5α-Dihydronorethindrone emerges as a pharmacologically complex norethisterone metabolite with unique modulatory properties. Its reduced PR affinity facilitates SPRM-like activity, while its altered AR interaction confers antiandrogenic potential. Combined with aromatase inhibition and lack of estrogenicity, these properties suggest therapeutic applications in hormone-dependent cancers where tissue-selective progesterone/androgen modulation is advantageous. Further structural characterization of its receptor-bound conformations and clinical investigation of its antiproliferative effects are warranted.

Properties

Product Name

5a-Dihydronorethindrone

IUPAC Name

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13?,15?,16?,17?,18?,19-,20-/m0/s1

InChI Key

OMGILQMNIZWNOK-ZUAOBGMRSA-N

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4C3CCC(=O)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.